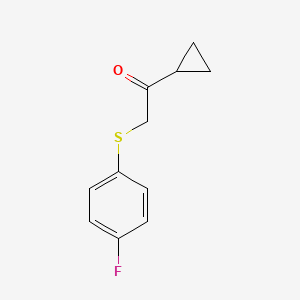

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one

Description

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one is a ketone derivative featuring a cyclopropyl group and a 4-fluorophenylthio substituent. For instance, 1-Cyclopropyl-2-(4-fluorophenyl)ethanone (a related compound lacking the thio group) is listed in pharmaceutical catalogs as an intermediate in drug synthesis, such as prasugrel derivatives . The thioether group in the target compound may enhance stability or modulate electronic properties compared to oxygen-containing analogs, though this requires further study.

Properties

Molecular Formula |

C11H11FOS |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-cyclopropyl-2-(4-fluorophenyl)sulfanylethanone |

InChI |

InChI=1S/C11H11FOS/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 |

InChI Key |

BLRNGCITEPWVJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CSC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one

General Synthetic Strategy

The synthesis of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one typically involves the introduction of the 4-fluorophenylthio group onto a cyclopropyl ethanone backbone. The general approach includes:

- Preparation of a cyclopropyl-substituted ethanone intermediate.

- Functionalization with a 4-fluorophenylthio moiety via nucleophilic substitution or thiolation reactions.

This strategy leverages commercially available or easily synthesized precursors such as 4-fluorophenylacetic acid derivatives and cyclopropane carbonyl chloride or equivalents.

Specific Synthetic Routes

Route via Reaction of 4-Fluorophenylacetic Acid and Cyclopropane Carbonyl Chloride

Step 1: Formation of Cyclopropyl-2-(4-fluorophenyl)ethanone Intermediate

4-Fluorophenylacetic acid reacts with cyclopropane carbonyl chloride under mild conditions to form the ketone intermediate 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. This reaction typically proceeds via nucleophilic acyl substitution.

Step 2: Introduction of the Thio Group

The ketone intermediate undergoes halogenation (e.g., bromination) to activate the alpha position, followed by nucleophilic substitution with a 4-fluorophenylthiolate anion to yield 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one.

This method benefits from readily available starting materials and mild reaction conditions, making it suitable for scale-up and industrial applications.

Alternative Route Using Malonate Esters and Thiolation

Based on related synthetic methodologies for thioalkyl ketones:

Step 1: Synthesis of Aryl Propionate Esters

Starting from 4-fluorophenylacetic acid derivatives, acid chlorides are formed using thionyl chloride. These acid chlorides react with potassium ethyl malonate in the presence of anhydrous magnesium chloride to yield aryl propionate esters after decarboxylation and crystallization.

Step 2: Deprotonation and Coupling with Cyclopropyl Isothiocyanate

The aryl propionate esters are deprotonated with potassium hydroxide and coupled with cyclopropyl isothiocyanate. The thiolate intermediate is then trapped with alkyl iodides, such as ethyl or isopropyl iodide, to form thioether esters.

Step 3: Intramolecular Cyclization

Potassium tert-butoxide catalyzes intramolecular nucleophilic aromatic substitution to form the target thio-substituted ketone structure.

This multi-step sequence, though more complex, allows for precise control of substitution patterns and functional group transformations.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acylation | 4-Fluorophenylacetic acid + cyclopropane carbonyl chloride | Room temp to mild heating | 70-85 | Mild conditions, solvent: dichloromethane or ethyl acetate |

| 2 | Halogenation | Bromination reagent (e.g., NBS) | 0-25°C | 75-90 | Selective alpha-bromination |

| 3 | Thiolation | 4-Fluorophenylthiolate anion | Room temp | 80-95 | Nucleophilic substitution |

| Alternative 1 | Malonate ester formation | Thionyl chloride, potassium ethyl malonate, MgCl2 | Reflux | >85 | Multi-step, high purity |

| Alternative 2 | Coupling and cyclization | KOH, cyclopropyl isothiocyanate, t-BuOK | Room temp to reflux | 70-90 | Requires careful control of base and temperature |

Optimization of these reactions involves adjusting solvent polarity (e.g., acetonitrile, ethyl acetate), temperature control (typically 0–80°C), and stoichiometric ratios to maximize yield and minimize side reactions such as over-halogenation or polymerization.

Mechanistic Insights

- The cyclopropyl group introduces ring strain and unique electronic effects, which influence the reactivity of the alpha position adjacent to the ketone.

- Halogenation at the alpha position activates the site for nucleophilic attack by the thiolate anion.

- The 4-fluorophenylthio substituent stabilizes the intermediate via resonance and inductive effects, facilitating substitution.

- In alternative routes, intramolecular nucleophilic aromatic substitution is promoted by strong bases like potassium tert-butoxide, enabling cyclization and formation of the thioether linkage.

Computational studies (DFT) and crystallographic data support these mechanistic pathways, showing dihedral angles and electron density distributions consistent with observed reactivity.

Analytical Characterization

Structural Confirmation

- X-ray Crystallography: Single-crystal X-ray diffraction confirms the molecular geometry, revealing dihedral angles between the cyclopropane ring and aromatic ring in the range of 47–64°, consistent with non-planar conformations that affect packing and stability.

- NMR Spectroscopy: ^1H and ^13C NMR spectra display characteristic signals for cyclopropyl protons and aromatic fluorine-substituted carbons.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one (approx. 214 g/mol considering sulfur atom) confirm molecular integrity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation and Thiolation | 4-Fluorophenylacetic acid, cyclopropane carbonyl chloride | Bromination reagent, 4-fluorophenylthiolate | Mild temp, organic solvents | Simple, scalable | Requires careful halogenation control |

| Malonate Ester Route | 4-Fluorophenylacetic acid derivatives, potassium ethyl malonate | Thionyl chloride, KOH, cyclopropyl isothiocyanate, t-BuOK | Reflux, base catalysis | High purity, versatile | Multi-step, longer synthesis time |

Chemical Reactions Analysis

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with sodium borohydride produces the alcohol derivative .

Scientific Research Applications

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Key Compounds:

1-Cyclopropyl-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3-phenylpentane-1,5-dione ()

- Molecular Formula : C₂₆H₂₂F₂O₂

- Features :

- Dihedral angles between the cyclopropane ring and fluorophenyl groups: 47.6° (2-fluorophenyl), 63.9° (4-fluorophenyl) .

- Crystal packing stabilized by weak C–H⋯F hydrogen bonds, forming chains along the b-axis .

1-Cyclohexyl-2-(phenylthio)ethan-1-one ()

- Molecular Formula : C₁₄H₁₈OS

- Features :

- Synthesized via nucleophilic substitution (52.4% yield) using 2-bromo-1-cyclohexylethan-1-one and thiophenol .

- Lacks fluorination but shares the thioether functional group.

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one ()

- Molecular Formula : C₁₁H₁₀BrFO

- Features :

- Bromine substitution introduces steric and electronic differences compared to the target compound.

Biological Activity

1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one, with the molecular formula CHFOS and a molecular weight of 210.27 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropyl group, a thioether linkage, and a fluorophenyl moiety, which together may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 1-cyclopropyl-2-(4-fluorophenyl)sulfanylethanone |

| InChI | InChI=1S/C11H11FOS/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 |

| Canonical SMILES | C1CC1C(=O)CSC2=CC=C(C=C2)F |

Antimicrobial Properties

Research indicates that compounds featuring thioether linkages often exhibit antimicrobial properties. For example, studies have shown that similar thioether compounds can inhibit bacterial growth effectively. The specific mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one has been explored in various studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in tumor growth.

- Induction of Ferroptosis: Similar compounds have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The biological activity of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one is believed to involve its interaction with specific molecular targets. This includes binding to enzymes or receptors that modulate cellular pathways associated with disease progression. For instance, it may target glutathione peroxidase 4 (GPX4), which plays a critical role in protecting cells from oxidative stress.

Study 1: Antitumor Activity Evaluation

A study conducted on various thioether derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxic effects against multiple cancer cell lines. The IC values ranged from 1.61 µg/mL to 1.98 µg/mL for selected compounds, indicating potent anticancer activity.

Study 2: Mechanistic Insights into Ferroptosis Induction

In research exploring the ferroptotic effects of thiazole derivatives, it was found that compounds capable of thiol addition could induce cytotoxicity effectively. This suggests that 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one might share similar properties due to its electrophilic nature.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | Similar structure but different fluorine position | Moderate anticancer activity |

| 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | Different fluorine position | Lower antimicrobial activity |

Q & A

Q. What are the standard laboratory synthesis protocols for 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one?

The synthesis typically involves multi-step reactions, including cyclopropanation, thioether formation, and ketone functionalization. Key steps include:

- Cyclopropane ring formation : Using reagents like trimethylsulfoxonium iodide under basic conditions (e.g., NaH) to generate the cyclopropyl moiety .

- Thioether coupling : Reaction of 4-fluorothiophenol with a brominated intermediate (e.g., 2-bromo-1-cyclopropylethanone) in the presence of a base like K₂CO₃ .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (e.g., 0–25°C) and solvent polarity . Characterization is performed via ¹H/¹³C NMR, mass spectrometry, and elemental analysis .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines diffraction data to resolve bond lengths, angles, and dihedral angles. For example, cyclopropane ring distortions and aryl-thioether bond geometry are validated .

- Spectroscopic methods :

- NMR : Distinct shifts for the cyclopropyl protons (~1.0–2.0 ppm) and aromatic fluorine coupling patterns .

- FT-IR : C=O stretch (~1680 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the cyclopropane ring : Mitigated by applying restraints (e.g., DFIX, SIMU) during SHELXL refinement to stabilize geometry .

- Twinned data : Using TWIN/BASF commands in SHELX to model overlapping reflections, particularly in low-symmetry space groups .

- Thermal motion artifacts : Anisotropic displacement parameter (ADP) constraints for non-hydrogen atoms improve model accuracy .

Q. How can cross-coupling reactions for synthesizing derivatives be optimized?

Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance Suzuki-Miyaura coupling efficiency for aryl-thioether derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

- Reaction monitoring : TLC or in situ IR spectroscopy tracks intermediate formation to minimize side reactions (e.g., over-oxidation) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .

- SAR ambiguity : Perform systematic structure-activity relationship (SAR) studies. For example, replacing the 4-fluorophenyl group with a 2-fluoro isomer alters enzyme binding affinity due to steric effects .

- Metabolic instability : Use deuterium labeling or prodrug modifications to enhance pharmacokinetic profiles in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.